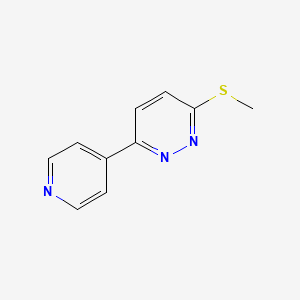

3-Methylsulfanyl-6-pyridin-4-ylpyridazine

Description

3-Methylsulfanyl-6-pyridin-4-ylpyridazine is a pyridazine derivative featuring a methylsulfanyl (-SMe) group at position 3 and a pyridin-4-yl group at position 5. Pyridazine scaffolds are heterocyclic systems widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility. The methylsulfanyl substituent introduces moderate lipophilicity, while the pyridin-4-yl group contributes to π-π stacking interactions and electronic effects. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where sulfur-containing moieties play critical roles .

Properties

IUPAC Name |

3-methylsulfanyl-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHFRSVTAHTDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazine Derivatives

<sup>a</sup>LogP values calculated using Molinspiration software.

Key Observations:

Lipophilicity and Solubility :

- The methylsulfanyl group in the target compound confers higher lipophilicity (LogP = 1.8) compared to the methoxy (-OMe, LogP = 1.2) and sulfonamide (-SO₂NH₂, LogP = -0.5) analogs. This suggests superior membrane permeability but lower aqueous solubility (0.12 mg/mL).

- Sulfonate esters (e.g., compound 7a) exhibit significantly lower LogP (-1.2) and higher solubility (3.20 mg/mL) due to the polar sulfonate group, aligning with their use in hydrophilic drug formulations .

Synthetic Accessibility :

- The methylsulfanyl derivative is synthesized via nucleophilic substitution or coupling reactions using methylthiolating agents (e.g., methyl disulfide). In contrast, sulfonate esters like 7a require sulfonyl chloride intermediates and pyridine-mediated conditions, as described in .

Biological Activity :

- Sulfonamide and sulfonate derivatives (e.g., 3-SO₂NH₂ and 7a) demonstrate established enzyme inhibitory or antimicrobial activities, attributed to their ability to mimic transition states or engage in ionic interactions.

- Methylsulfanyl analogs are less studied but may offer unique reactivity, such as serving as prodrugs via oxidative conversion to sulfones (-SO₂Me), which enhance target binding.

Stability :

- Methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones under physiological conditions. This contrasts with the hydrolytic stability of sulfonate esters, which are less reactive but require enzymatic cleavage for activation.

Research Implications

While sulfonates and sulfonamides excel in solubility and target engagement, methylsulfanyl groups provide a strategic balance of lipophilicity and metabolic versatility. Further studies on this compound should explore its oxidative metabolites and comparative efficacy in disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.